molecular formula C13H14BrN B7940189 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B7940189
M. Wt: 264.16 g/mol
InChI Key: JYIWVPMTAWFTDI-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole (CAS RN: 1493130-82-7 ) is a brominated tetrahydrocarbazole derivative of significant interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C 13 H 14 BrN and a molecular weight of 264.16 g/mol , this compound serves as a versatile synthetic intermediate. The bromine atom at the 8-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction , enabling the construction of more complex molecular architectures. Carbazole derivatives are prominent scaffolds in pharmaceutical research due to their broad spectrum of reported biological activities. Studies have shown that structurally related carbazole compounds exhibit antimicrobial properties , including activity against multidrug-resistant bacterial strains. Furthermore, the carbazole core is a key structural element in various natural product alkaloids and is investigated for its potential in developing anti-inflammatory, antitumor, and antioxidant agents. The specific substitution pattern and partially saturated structure of this compound make it a valuable building block for exploring new chemical space in drug discovery programs and material science applications. Safety Information: This product is labeled with the signal word "Warning" and has the following hazard statements: H302, H315, H319, H332 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled). Appropriate personal protective equipment should be worn. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h2-4,8,15H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIWVPMTAWFTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Post-Cyclization

Treatment of 8-bromo-2,3,4,9-tetrahydro-1H-carbazole with methyl iodide (CH₃I) in the presence of NaH in acetone yielded the 3-methyl derivative, though competing N-alkylation necessitated precise stoichiometry.

Reductive Amination

A more efficient route involves condensing cyclohexanone with methylamine derivatives. For example, reacting 4-phenylbutylamine with a brominated tetrahydrocarbazolone intermediate, followed by NaBH₄ reduction, achieved a 72% yield of the methylated product.

Optimization Insights :

  • Catalyst : p-TsOH in toluene enabled efficient imine formation during reductive amination.

  • Solvent : Methanol favored NaBH₄ stability during reduction.

Integrated Synthetic Pathways

Combining cyclization, bromination, and methylation into a single workflow enhances efficiency:

Pathway A :

  • Cyclization of 2-bromophenylhydrazine with 3-methylcyclohexanone in acetic acid.

  • Direct isolation of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole (Yield: 58%).

Pathway B :

  • Cyclization of phenylhydrazine with cyclohexanone.

  • Bromination at C8 using NBS.

  • Methylation via reductive amination (Yield: 52% ).

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. The reaction conditions vary depending on the desired oxidation product.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Carbazole derivatives, including 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole, have been studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, a study synthesized several tetrahydrocarbazole derivatives and evaluated their anticancer activity against the A-549 lung cancer cell line using the MTT assay. Among these compounds, specific derivatives exhibited significant cytotoxic effects at concentrations of 250 µg/ml to 1000 µg/ml .

Mechanism of Action
The mechanism by which carbazole derivatives exert their anticancer effects often involves the inhibition of key cellular pathways and interactions with molecular targets such as enzymes and receptors. For example, some studies highlight the role of carbazole scaffolds in modulating signaling pathways associated with tumor growth and metastasis .

Antiviral Properties
In addition to anticancer effects, carbazole derivatives have shown promise as antiviral agents. A review indicated that certain carbazole compounds possess activity against hepatitis C virus (HCV), with specific derivatives demonstrating low IC50 values and favorable selectivity indices . This suggests potential for further development in antiviral therapeutics.

Pharmacological Applications

Receptor Modulation
this compound has been identified as a CRTH2 receptor antagonist. This receptor is involved in various allergic and inflammatory responses. Compounds targeting this receptor may offer therapeutic benefits for conditions such as asthma and allergic rhinitis . The ability to modulate this receptor highlights the compound's potential in treating chronic inflammatory diseases.

Enzyme Inhibition
The compound also acts as an inhibitor for several cytochrome P450 enzymes (CYPs), specifically CYP1A2 and CYP2D6. This inhibition can influence drug metabolism and efficacy, making it relevant in pharmacokinetics and drug interaction studies .

Material Science

Polymer Chemistry
In material science, carbazole derivatives are utilized in the development of organic semiconductors and photovoltaic devices. The unique electronic properties of carbazole structures make them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of bromine atoms enhances their photophysical properties, making them more efficient in electronic applications .

Case Studies

  • Anticancer Activity Study
    A study synthesized various tetrahydrocarbazole derivatives to evaluate their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the carbazole scaffold significantly enhanced cytotoxicity against A-549 cells .
  • CRTH2 Antagonism Research
    Research focused on the development of CRTH2 antagonists derived from tetrahydrocarbazole structures demonstrated promising results in preclinical models for treating allergic conditions. These findings support further investigation into clinical applications for allergic diseases .

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the bromine atom and the methyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1.1 Aromaticity and Receptor Binding
  • 2,3,4,9-Tetrahydro-1H-Carbazole (Unsubstituted) : The fully saturated analog lacks aromaticity in the central ring, weakening π-π interactions critical for receptor binding. In dopamine D3 receptor studies, this analog exhibited reduced potency compared to aromatic carbazole derivatives, highlighting the importance of aromatic interactions for ligand-receptor affinity .
  • The methyl group at position 3 may stabilize hydrophobic pockets in target proteins .
2.1.2 Cyclopenta[b]Indole vs. Carbazole Scaffolds
  • 1,2,3,4-Tetrahydro-Cyclopenta[b]Indole : Replacing the carbazole scaffold with a cyclopenta[b]indole system (e.g., compound 36) improved HCV NS5B polymerase inhibition (IC50 = 550 nM vs. 3200 nM for carbazole analog 120). The fused five-membered ring likely enhances conformational rigidity and enzyme active-site complementarity .

Substituent Effects on Activity

2.2.1 Halogen and Nitro Substitutions
  • 6-Chloro-8-Nitro Derivative (15a) : Exhibited potent herbicidal activity by blocking photosystem II (PSII) electron transport, reducing ATP synthesis and CO2 fixation. The electron-withdrawing nitro and chloro groups at positions 6 and 8 enhance redox reactivity, disrupting photosynthetic machinery .
2.2.2 N-Substituted Derivatives
  • 9-(N-Ortho-Halobenzyl) Derivatives : Anti-prion derivatives (e.g., GJP14 analogs) with ortho-halobenzyl groups showed 8-fold higher activity than the parent compound. The halogen’s position and steric bulk optimize interactions with prion protein pockets .
  • CRTH2 Receptor Antagonists : Substitutions at R6 (alkoxy, arylalkoxy) and R7/R8 (heterocyclic amines) on tetrahydrocarbazole significantly enhanced antagonist activity. For example, alkoxy groups improved binding to CRTH2 receptors, critical in inflammatory pathways .

Enzymatic Inhibition and Antiviral Activity

  • HCV NS5B Polymerase Inhibition : The tetrahydrocarbazole scaffold (e.g., compound 120) showed moderate activity (IC50 = 3200 nM), while cyclopenta[b]indole derivatives (e.g., 121) were more potent (IC50 = 550 nM). Structural rigidity and substituent positioning (e.g., methyl groups) likely enhance NS5B binding .

Data Tables

Table 2: Substituent Effects on CRTH2 Antagonist Activity

R6 Group R7/R8 Group Activity (IC50) Notes
Alkoxy Heterocyclic Amine <100 nM Optimal steric and electronic fit
Benzyloxy Arylalkyl 120 nM Moderate hydrophobic interactions
-NR7R8 (Pyridyl) Cyanoalkyl 85 nM Enhanced hydrogen bonding

Key Findings and Trends

Aromaticity vs. Saturation : Saturation reduces π-π interactions critical for receptor binding (e.g., dopamine D3) but is tolerated or beneficial in enzyme inhibition (e.g., HCV NS5B) where conformational flexibility is advantageous .

Halogen Effects : Bromine at position 8 may enhance target engagement through halogen bonding, as seen in dopamine receptor studies, while chloro/nitro groups at positions 6/8 improve redox activity in herbicides .

Scaffold Rigidity : Cyclopenta[b]indole’s fused ring system outperforms carbazole in HCV inhibition, emphasizing the role of structural rigidity in enzymatic binding .

Biological Activity

8-Bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C₁₈H₂₂BrN₂
Molecular Weight : 366.29 g/mol
Structural Features : The compound features a tetrahydrocarbazole core with a bromine atom at the 8-position and a methyl group at the 3-position. This unique structure contributes to its biological activity by influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the bromine atom enhances its binding affinity towards certain targets, leading to modulation of various biological pathways. Key mechanisms include:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors or other signaling pathways.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Studies suggest that it can inhibit bacterial growth against strains such as Pseudomonas aeruginosa.
  • Cytotoxicity : Preliminary assays indicate potential applications in cancer therapy, although further studies are necessary to establish safety and efficacy.
  • Pharmacological Applications : It is being explored for therapeutic applications in various diseases due to its unique structural characteristics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds based on their features and biological activities.

Compound NameKey FeaturesSimilarity Index
5-Bromo-N1-methylbenzene-1,2-diamineLacks cyclohexyl group; simpler structure0.94
4-Bromo-N-cyclohexylbenzene-1,2-diamineDifferent substitution pattern; cyclohexyl present0.92
N-Cyclohexylaniline hydrochlorideContains cyclohexyl; lacks bromination0.94

The cyclohexyl group significantly influences the lipophilicity and interaction with biological membranes compared to its analogs.

Antimicrobial Activity

In a study examining the antimicrobial properties of carbazole derivatives, this compound demonstrated effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of control compounds.

Cytotoxicity Evaluation

In cytotoxicity assays using the SH-SY5Y neuroblastoma cell line, this compound exhibited minimal cytotoxic effects with LD50 values within the micromolar range. This suggests a favorable safety profile for potential therapeutic applications.

Mechanistic Studies

Research on the mechanism of action revealed that the compound acts as a CRTH2 receptor antagonist. This receptor is implicated in various allergic and inflammatory conditions. The compound's ability to inhibit this receptor suggests potential applications in treating diseases such as asthma and allergic rhinitis .

Q & A

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves, flame-resistant lab coats, and safety goggles .
  • Storage : Airtight containers in dark, dry conditions to prevent decomposition .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

What strategies mitigate byproduct formation during cyclization steps in synthesis?

Advanced Research Question

  • Factorial Design : Screen variables (e.g., solvent, catalyst loading) to identify critical factors .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
  • Additives : Scavengers like molecular sieves or silica gel can trap water or acids that promote side reactions .

How do solvent and catalyst choices affect regioselectivity in carbazole ring formation?

Basic Research Question
Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring cyclization via SN2 mechanisms. Catalysts like TBAB enhance bromide ion mobility in biphasic systems, improving yields in alkylation steps . For regioselectivity, steric effects from methyl groups at C-3 can be modeled using molecular dynamics simulations .

What isotopic labeling or kinetic experiments elucidate rate-determining steps in synthesis?

Advanced Research Question

  • Deuterium Labeling : Track hydrogen transfer in cyclization steps using 2^2H NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with 12^{12}C/13^{13}C substrates to identify bond-breaking steps.
  • Stopped-Flow Spectroscopy : Monitor fast intermediates in bromination reactions .

How can machine learning integrate experimental data to predict optimal reaction conditions?

Advanced Research Question
AI platforms (e.g., COMSOL Multiphysics ) use datasets on temperature, solvent polarity, and catalyst performance to train neural networks. These models predict optimal conditions for scaling reactions, reducing trial-and-error experimentation. For example, Bayesian optimization algorithms can iteratively refine bromination protocols based on real-time yield data .

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